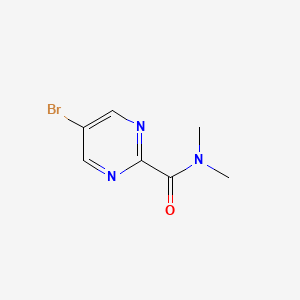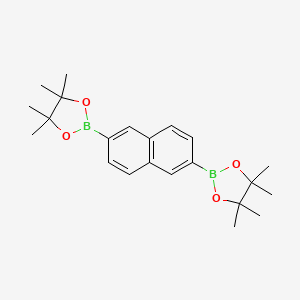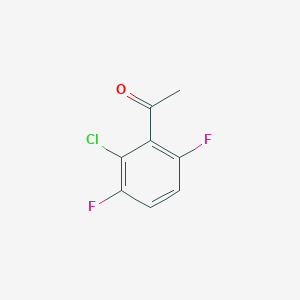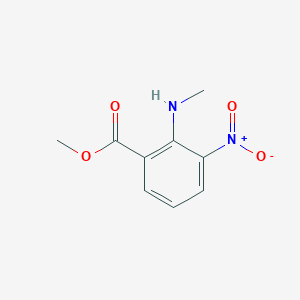
2-(甲基氨基)-3-硝基苯甲酸甲酯
描述
“Methyl 2-(methylamino)-3-nitrobenzoate” suggests a compound that contains a methyl group, a methylamino group, and a nitrobenzoate group . The exact properties of this compound would depend on the specific arrangement of these groups.
Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But in general, compounds with these groups might undergo reactions like reduction (of the nitro group), nucleophilic acyl substitution (at the ester), or reactions at the amine .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .科学研究应用
溶解度和化学表征
溶质描述符测定: 使用光谱法测量了 2-甲基-3-硝基苯甲酸在 298.2 K 下在各种有机溶剂中的溶解度。据信该化合物在这些溶剂中以单体形式存在。测得的溶解度提供了 Abraham 模型溶质描述符,预测了 2-甲基-3-硝基苯甲酸在其他有机溶剂中的溶解度 (Hart 等人,2017 年)。
定量分析方法: 描述了一种通过气相色谱法定量测定 2-甲基-3-硝基苯甲酸的方法。该化合物在分析前用重氮甲烷酯化,显示出实用性和可靠性,可用于纯度监测和新产品开发 (Xue & Nan, 2002)。
光谱和结构分析
- 光谱表征: 使用傅里叶变换红外、拉曼和紫外可见技术结合密度泛函理论计算研究了 4-(甲基氨基)-3-硝基苯甲酸 (MNA) 的光谱特征。该分析突出了 MNA 分子在平面位置的生物活性构象,并提供了对其抗精神病活性的见解 (Julie 等人,2019 年)。
合成和化学反应
硝化过程: 开发了一种新的环保的 3-甲基苯甲酸甲酯硝化工艺,以合成 5-甲基-2-硝基苯甲酸。该工艺突出了底物的选择性和绿色硝化工艺 (Mei 等人,2018 年)。
合成工艺优化: 以 2-[(2'-氰联苯-4-基)甲基氨基]-3-硝基苯甲酸乙酯为起始原料,优化了 3-氨基-2-[(2'-氰联苯-4-基)甲基氨基]苯甲酸乙酯的合成工艺。优化后的工艺稳定、简单、收率高,适用于工业化生产 (Qiao-yun, 2012)。
属性
IUPAC Name |
methyl 2-(methylamino)-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-8-6(9(12)15-2)4-3-5-7(8)11(13)14/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJFWFKWWCVKMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218476 | |
| Record name | Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methylamino)-3-nitrobenzoate | |
CAS RN |
913297-15-1 | |
| Record name | Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913297-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)
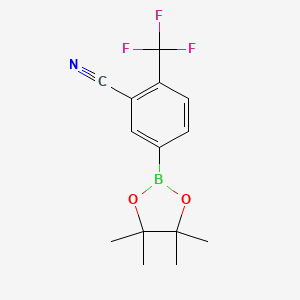
![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)
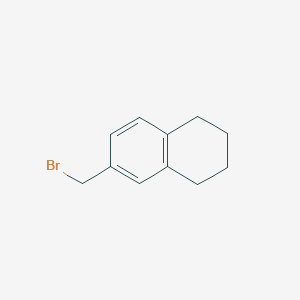
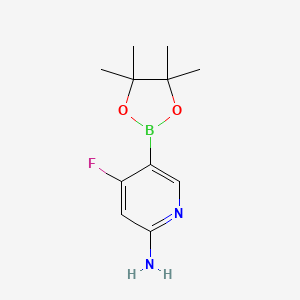
![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)

![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)
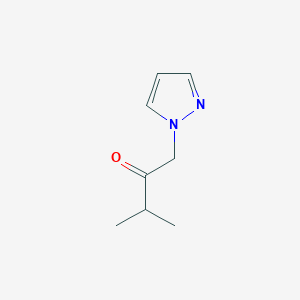
![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)
